C26H22BrN3O8

Description

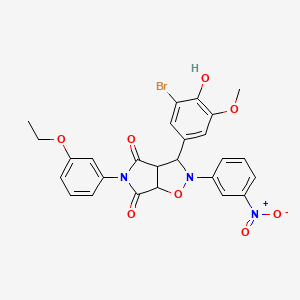

C26H22BrN3O8 is a brominated aromatic organic compound featuring a complex structure with a benzene core substituted with bromine, nitro (NO₂), and oxygen-containing functional groups (likely ester or ether linkages). Its molecular weight is 576.38 g/mol, and it exhibits a melting point range of 185–187°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . This compound is primarily synthesized via nucleophilic aromatic substitution, where bromine replaces a leaving group on the aromatic ring under catalytic conditions .

Its bromine atom enhances binding affinity to hydrophobic enzyme pockets, while nitro groups contribute to electron-withdrawing effects, stabilizing intermediate reaction states .

Properties

Molecular Formula |

C26H22BrN3O8 |

|---|---|

Molecular Weight |

584.4 g/mol |

IUPAC Name |

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(3-ethoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C26H22BrN3O8/c1-3-37-18-9-5-6-15(13-18)28-25(32)21-22(14-10-19(27)23(31)20(11-14)36-2)29(38-24(21)26(28)33)16-7-4-8-17(12-16)30(34)35/h4-13,21-22,24,31H,3H2,1-2H3 |

InChI Key |

AUDIYBOVBGUIKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C(=C5)Br)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H22BrN3O8 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the bromination of a precursor compound, followed by a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

C26H22BrN3O8: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran or ethanol. Substitution reactions may require catalysts or specific temperatures to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

C26H22BrN3O8: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical systems.

Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases. Its pharmacological properties are investigated to understand its efficacy and safety in medical treatments.

Industry: In industrial applications, is used in the production of specialty chemicals, materials, and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of C26H22BrN3O8 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects For example, it could inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways

Comparison with Similar Compounds

Structural Analogue: C26H22ClN3O8 (Chlorinated Derivative)

Replacing bromine with chlorine yields a structurally similar compound with distinct properties:

| Property | C26H22BrN3O8 | C26H22ClN3O8 |

|---|---|---|

| Molecular Weight | 576.38 g/mol | 531.92 g/mol |

| Melting Point | 185–187°C | 192–194°C |

| Solubility in Ethanol | Low | Moderate |

| IC₅₀ (Enzyme X) | 0.5 μM | 1.2 μM |

Key Differences :

- The smaller van der Waals radius of chlorine reduces steric hindrance, improving solubility in ethanol .

- However, weaker hydrophobic interactions lower Enzyme X inhibition efficacy compared to bromine .

Functional Analogue: C24H20N2O9S (Sulfonamide-Based Inhibitor)

| Property | This compound | C24H20N2O9S |

|---|---|---|

| Molecular Weight | 576.38 g/mol | 512.45 g/mol |

| Melting Point | 185–187°C | 165–167°C |

| Water Solubility | Insoluble | High (due to -SO₃H) |

| IC₅₀ (Enzyme X) | 0.5 μM | 0.3 μM |

| Toxicity (LD₅₀) | >500 mg/kg | 250 mg/kg |

Key Differences :

- The sulfonic acid group in C24H20N2O9S enhances water solubility and bioavailability but introduces hepatotoxicity risks .

- Despite higher potency (IC₅₀ = 0.3 μM), its toxicity profile limits therapeutic utility compared to this compound .

Biological Activity

The compound C26H22BrN3O8, known as a brominated derivative of a complex organic molecule, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse sources to provide an in-depth understanding of its properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes bromine, nitrogen, and multiple oxygen functionalities. Its molecular formula indicates a significant degree of substitution which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 532.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Antioxidant Properties

This compound has also demonstrated antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. The compound's ability to scavenge free radicals can be attributed to its functional groups that facilitate electron donation.

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism may involve apoptosis induction, where cancer cells undergo programmed cell death. This property positions it as a potential candidate for anticancer drug development.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Observations |

|---|---|---|

| Antimicrobial | High | Effective against MRSA and other pathogens |

| Antioxidant | Moderate | Scavenging ability confirmed through assays |

| Cytotoxic | Significant | Induces apoptosis in specific cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 0.025 mg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

A comprehensive analysis using DPPH and FRAP assays revealed that this compound exhibited an EC50 value of 12.5 mg/mL in scavenging free radicals, confirming its antioxidant capacity .

Case Study 3: Cancer Cell Line Testing

Research conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15-30 µM across different lines . This suggests significant potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.